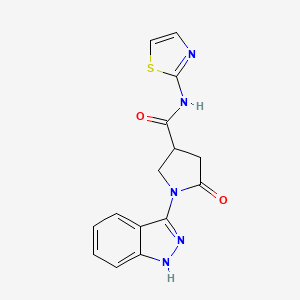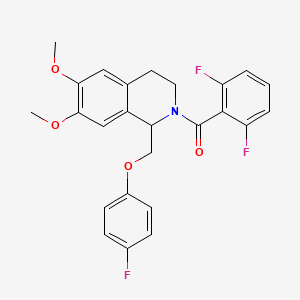
Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (let’s call it DMDP) belongs to the dihydropyridine class of compounds. Its complex structure combines aromatic rings, ester groups, and a dihydropyridine core. DMDP has garnered attention due to its potential therapeutic applications.
準備方法
Synthetic Routes: Several synthetic routes exist for DMDP, but one common approach involves the following steps:
Condensation Reaction: Start with 3,4-dimethoxybenzaldehyde and 3-methoxy-4-propoxybenzaldehyde. Condense these aldehydes with dimethyl malonate to form the diester intermediate.
Reductive Cyclization: Reduce the diester intermediate using sodium borohydride or another reducing agent to obtain the dihydropyridine ring.
Ester Hydrolysis: Hydrolyze the ester groups using acid or base to yield DMDP.
Industrial Production: DMDP is industrially synthesized using optimized conditions to achieve high yields and purity. Large-scale production typically involves continuous-flow reactors and efficient purification techniques.
化学反応の分析
DMDP undergoes various reactions:
Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.
Reduction: Reduction of the dihydropyridine ring leads to the fully aromatic pyridine ring.
Substitution: DMDP can undergo nucleophilic substitution reactions at the ester groups. Common reagents include:
Oxidation: KMnO₄, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Alkoxides, amines
Major products depend on reaction conditions and substituents. For example, reduction yields the fully aromatic pyridine, while oxidation forms the carboxylic acid derivative.
科学的研究の応用
DMDP’s versatility extends across disciplines:
Medicine: Investigated as a potential calcium channel blocker for cardiovascular diseases.
Chemistry: Used in asymmetric synthesis due to its chiral centers.
Biology: Studied for its impact on cellular calcium homeostasis.
作用機序
DMDPは、カルシウムチャネルをブロックし、細胞内カルシウムレベルを調節することにより、その効果を発揮すると考えられています。これは、筋肉の収縮、神経伝達物質の放出、および血管の緊張に影響を与えます。
類似化合物との比較
DMDPは、置換基のユニークな組み合わせにより際立っています。類似の化合物には、ニフェジピンとアムロジピンがあり、どちらもカルシウムチャネルブロッカーとして使用されています。
特性
分子式 |
C28H33NO8 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO8/c1-7-12-37-23-11-9-19(14-25(23)34-4)26-20(27(30)35-5)16-29(17-21(26)28(31)36-6)15-18-8-10-22(32-2)24(13-18)33-3/h8-11,13-14,16-17,26H,7,12,15H2,1-6H3 |
InChIキー |
UIGLGHVSTRULAB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(butan-2-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222157.png)
![N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222164.png)
![1-(3-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11222172.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11222177.png)

![2-cyclohexyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11222182.png)

![Benzyl 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11222194.png)
![2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11222196.png)
![4-butyl-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11222199.png)
![2'-Benzyl-N-[(oxan-4-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222201.png)
![2'-(2-methylpropyl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222202.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl)benzamide](/img/structure/B11222210.png)
